molecular formula C14H17NO2 B2584256 Tert-butyl 3-(prop-2-ynylamino)benzoate CAS No. 2248270-75-7

Tert-butyl 3-(prop-2-ynylamino)benzoate

Cat. No.: B2584256
CAS No.: 2248270-75-7
M. Wt: 231.295
InChI Key: WSHSMGFMCPMBQF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(prop-2-ynylamino)benzoate is a benzoic acid derivative featuring a tert-butyl ester group at the carboxyl position and a prop-2-ynylamino (propargylamine) substituent at the meta position (C3) of the aromatic ring. This compound is structurally characterized by its bulky tert-butyl group, which enhances steric hindrance and lipophilicity, and the propargylamine moiety, which introduces reactivity for applications such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) . Its synthesis typically involves nucleophilic substitution or coupling reactions to introduce the propargylamine group, followed by esterification with tert-butanol.

Properties

IUPAC Name

tert-butyl 3-(prop-2-ynylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-5-9-15-12-8-6-7-11(10-12)13(16)17-14(2,3)4/h1,6-8,10,15H,9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHSMGFMCPMBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(prop-2-ynylamino)benzoate typically involves the reaction of 3-aminobenzoic acid with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-ynylamino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(prop-2-ynylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-ynyl group can yield aldehydes or ketones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Tert-butyl 3-(prop-2-ynylamino)benzoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme interactions or as a precursor for bioactive compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(prop-2-ynylamino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The prop-2-ynylamino group can form covalent bonds with active site residues, leading to inhibition or activation of the target. The tert-butyl ester group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-(prop-2-ynylamino)benzoate with structurally related compounds identified in commercial and research contexts. Key comparison criteria include molecular structure, functional groups, and inferred physicochemical or synthetic properties.

Structural Isomers and Positional Analogs

  • Tert-butyl 4-(prop-2-ynylamino)benzoate (): This positional isomer substitutes the propargylamino group at the para (C4) position rather than the meta (C3) position. Para-substituted aromatic compounds often exhibit higher symmetry and crystallinity compared to meta analogs, which could affect solubility or melting points .

Functional Group Variations

  • 1-Benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate (): This compound features a tert-butyl ester alongside a pyrazolidine heterocycle. Such structural differences may confer distinct solubility profiles (e.g., increased polarity) and stability under acidic/basic conditions .
  • (S)-tert-butyl-3-methylpiperazine-1-carboxylate ():
    A piperazine derivative with a tert-butyl carbamate group. The tertiary amine in piperazine enhances basicity, while the carbamate group offers hydrolytic stability compared to esters. This compound’s applications likely diverge toward pharmaceutical building blocks (e.g., kinase inhibitors) rather than propargylamine-based conjugation chemistry .

Propargylamine-Containing Analogs

  • 5-(4-Methoxyphenyl)-1H-pyrazol-3-amine ():
    While lacking the tert-butyl ester, this compound shares an aromatic amine group. The methoxyphenyl-pyrazole scaffold may engage in π-π stacking interactions, contrasting with the alkyne-driven reactivity of the propargylamine group. Such differences highlight trade-offs between aromatic stability and alkyne-mediated functionalization .

Data Table: Comparative Overview of Key Compounds

Compound Name Substituent Position Key Functional Groups Inferred Properties/Applications
This compound C3 (meta) tert-butyl ester, propargylamine Click chemistry, lipophilic intermediates
Tert-butyl 4-(prop-2-ynylamino)benzoate C4 (para) tert-butyl ester, propargylamine Higher symmetry, potential crystallinity
1-Benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate N/A Pyrazolidine, tert-butyl ester Heterocyclic rigidity, H-bonding capacity
(S)-tert-butyl-3-methylpiperazine-1-carboxylate N/A Piperazine, tert-butyl carbamate Pharmaceutical intermediates, basicity

Research Findings and Implications

  • Synthetic Accessibility : The tert-butyl ester group is a common protecting group for carboxylic acids, ensuring stability during synthetic workflows. However, its removal (e.g., via trifluoroacetic acid) may contrast with carbamate deprotection methods .
  • Reactivity : Propargylamine derivatives enable modular bioconjugation, whereas pyrazoles or piperazines may prioritize target-specific interactions (e.g., enzyme inhibition).
  • Commercial Relevance: Compounds like tert-butyl 4-(prop-2-ynylamino)benzoate are listed in chemical catalogs, suggesting their utility in medicinal chemistry and material science .

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